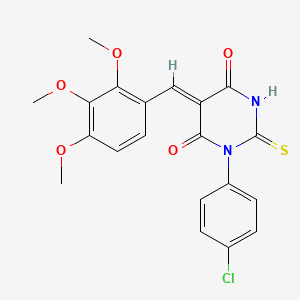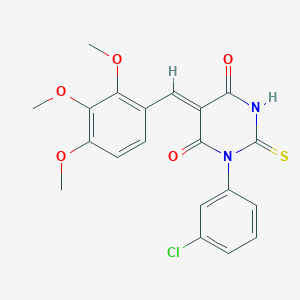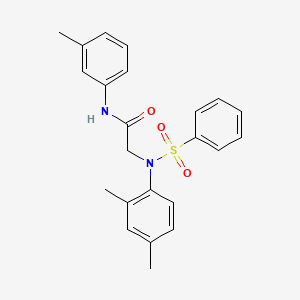![molecular formula C14H17N3O2 B3732396 2-[(3-methoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3732396.png)
2-[(3-methoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone
Übersicht
Beschreibung
2-[(3-methoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone, commonly known as MP-6, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-6 has been extensively studied for its ability to regulate various biological processes, including inflammation, immune response, and cell proliferation.
Wirkmechanismus
MP-6 exerts its biological effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, MP-6 reduces the availability of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. Additionally, MP-6 has been shown to regulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
MP-6 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MP-6 inhibits cell proliferation and induces apoptosis in cancer cells, reduces the production of pro-inflammatory cytokines, and regulates the activity of various signaling pathways. In vivo studies have shown that MP-6 has anti-inflammatory and immunomodulatory effects, reduces disease severity in animal models of autoimmune disorders, and inhibits tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MP-6 has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, MP-6 also has some limitations, including its relatively high cost, the need for specialized equipment for synthesis and purification, and the potential for off-target effects due to the inhibition of DHODH.
Zukünftige Richtungen
There are several future directions for the study of MP-6. One potential direction is the development of more potent and selective DHODH inhibitors based on the structure of MP-6. Another direction is the investigation of the potential therapeutic applications of MP-6 in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of MP-6 and to identify potential biomarkers for patient selection and monitoring.
Wissenschaftliche Forschungsanwendungen
MP-6 has been widely studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. MP-6 has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, MP-6 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential anticancer agent.
Eigenschaften
IUPAC Name |
2-(3-methoxyanilino)-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-5-10-9-13(18)17-14(15-10)16-11-6-4-7-12(8-11)19-2/h4,6-9H,3,5H2,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGUIONJLJMZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxyphenyl)amino]-6-propyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(acetylamino)-7-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3732324.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732329.png)

![1-(3-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3732361.png)

![1-(4-bromophenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B3732379.png)
![2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3732386.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3732402.png)

![2-(2-methylphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3732412.png)
![N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide](/img/structure/B3732419.png)
![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B3732422.png)
![{2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3732430.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-isobutylbenzamide](/img/structure/B3732435.png)